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  • Product: Methyl 3-chloro-1H-indazole-7-carboxylate
  • CAS: 1337881-10-3

Core Science & Biosynthesis

Foundational

Stability and Storage of Methyl 3-chloro-1H-indazole-7-carboxylate: A Technical Guide for Researchers

Introduction: The Criticality of Compound Integrity in Research and Development Methyl 3-chloro-1H-indazole-7-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Compound Integrity in Research and Development

Methyl 3-chloro-1H-indazole-7-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1] The successful application of this reagent in synthesis and screening is fundamentally reliant on its chemical integrity. Ensuring the stability of this compound through appropriate storage and handling is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and reliable scientific outcomes. This guide provides an in-depth technical overview of the factors influencing the stability of Methyl 3-chloro-1H-indazole-7-carboxylate and outlines recommended storage conditions and handling procedures to maintain its purity and potency.

Physicochemical Properties and Inherent Stability

Understanding the inherent physicochemical properties of Methyl 3-chloro-1H-indazole-7-carboxylate is the foundation for predicting its stability profile.

PropertyInferred CharacteristicsImpact on Stability
Molecular Structure 1H-indazole ring, chloro-substituent, methyl ester group.The 1H-indazole tautomer is generally the more thermodynamically stable form. The electron-withdrawing nature of the chloro and carboxylate groups can influence the reactivity of the indazole ring.
Physical State Likely a crystalline solid at room temperature.Crystalline solids are generally more stable than their amorphous counterparts due to a more ordered lattice structure, which can minimize degradation.[2]
Hygroscopicity The presence of polar functional groups (N-H, C=O) suggests a potential for moisture absorption.Moisture uptake can lead to physical changes (deliquescence) and chemical degradation (hydrolysis).[3][4]
Solubility Expected to be soluble in common organic solvents.The choice of solvent for storage or in-use solutions is critical to prevent degradation.

Factors Influencing the Stability of Methyl 3-chloro-1H-indazole-7-carboxylate

Several environmental factors can compromise the stability of this compound. A proactive approach to mitigating these risks is essential.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. For many organic compounds, a 10°C increase in temperature can lead to a two- to five-fold increase in the degradation rate. Thermal stress can induce decomposition of the indazole ring or reactions involving the substituents.[5]

Light (Photostability)

Aromatic and heterocyclic compounds can be susceptible to photodegradation. The indazole ring system, with its conjugated π-electron system, may absorb UV or visible light, leading to the formation of reactive excited states and subsequent degradation products.[6] The presence of a chloro substituent can sometimes increase photosensitivity.

Moisture (Hydrolytic Stability)

The methyl ester functionality is the primary site of susceptibility to hydrolysis. In the presence of water, the ester can be hydrolyzed to the corresponding carboxylic acid, Methyl 3-chloro-1H-indazole-7-carboxylic acid, and methanol. This reaction can be catalyzed by both acidic and basic conditions.[7][8]

pH

The stability of Methyl 3-chloro-1H-indazole-7-carboxylate in solution is expected to be highly pH-dependent.

  • Acidic Conditions: Can promote the hydrolysis of the methyl ester.

  • Basic Conditions: Can significantly accelerate the rate of ester hydrolysis. The indazole N-H proton is also acidic and can be deprotonated under basic conditions, potentially leading to other reactions.

Oxidation

While the indazole ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation. The presence of a chloro-substituent may influence the susceptibility to oxidative degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of Methyl 3-chloro-1H-indazole-7-carboxylate, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system to minimize the risk of degradation.

Long-Term Storage (Solid Form)
ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Minimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap).Prevents exposure to light and moisture.
Hygroscopicity Management Store with a desiccant .Mitigates the risk of moisture absorption by the solid.[9]
Handling
  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Environment: Handle the compound in a controlled environment with low humidity. For sensitive applications, a glove box or a dry box is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For powdered materials, a dust mask or respirator may be necessary.[10]

In-Use Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents. Protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain conditions. Aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are generally preferred.

  • Storage of Solutions: If storage of solutions is unavoidable, they should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers, protected from light. Prepare fresh solutions for critical applications whenever possible.

  • pH Control: For aqueous or protic solvent systems, buffer the solution to a neutral or slightly acidic pH to minimize ester hydrolysis.

Experimental Protocols for Stability Assessment

To empirically determine the stability of Methyl 3-chloro-1H-indazole-7-carboxylate, a series of forced degradation studies can be conducted. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[11][12]

Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis (Purity Assessment & Degradant Profiling) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (ICH Q1B conditions) Photo->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method Storage Refined Storage & Handling Recommendations Method->Storage

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Acidic Hydrolysis
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of Methyl 3-chloro-1H-indazole-7-carboxylate and dissolve it in a suitable volume of acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Condition: Transfer a known volume of the stock solution to a vial and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Place the vial in a temperature-controlled water bath or oven at 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze by a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm).
Injection Volume 10 µL

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways Potential Degradation Pathways Parent Methyl 3-chloro-1H-indazole-7-carboxylate Hydrolysis_Product 3-chloro-1H-indazole-7-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Dechlorination_Product Methyl 1H-indazole-7-carboxylate Parent->Dechlorination_Product Reductive/Photolytic Stress Ring_Opening_Product Ring-Opened Products Parent->Ring_Opening_Product Harsh Oxidative/pH Stress Decarboxylation_Product 3-chloro-1H-indazole Hydrolysis_Product->Decarboxylation_Product Thermal Stress

Caption: Plausible degradation pathways.

Conclusion: A Proactive Approach to Ensuring Compound Quality

The stability and integrity of Methyl 3-chloro-1H-indazole-7-carboxylate are paramount for its successful use in research and drug development. By understanding its inherent chemical properties and implementing the recommended storage and handling protocols, researchers can significantly mitigate the risks of degradation. The provided experimental frameworks for stability assessment offer a robust approach to empirically verify the stability of this compound and to develop validated, stability-indicating analytical methods. A proactive and informed approach to compound management is a cornerstone of scientific rigor and will ultimately contribute to the generation of high-quality, reproducible data.

References

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  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC - NIH. Available at: [Link][13]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link][14]

  • Q1A(R2) Guideline. ICH. Available at: [Link][15]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link][7]

  • Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. Available at: [Link][16][17]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link][18]

  • SYNTHESIS OF INDAZOLES. European Patent Office. Available at: [Link][19]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. Available at: [Link][8]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][11]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link][3]

  • Safe handling of chlorine from drums and cylinders. HSE. Available at: [Link][20]

  • Representative examples of bioactive indazole compounds and drugs. ResearchGate. Available at: [Link][21]

  • Mohsina Bano Shaik, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2924-2952. International Journal of Pharmaceutical Sciences. Available at: [Link][22]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link][23]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link][12]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link][4]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link][2]

  • Photoreaction of indazole metastable-state photoacid. Oak Ridge National Laboratory. Available at: [Link][24]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link][25]

  • Forced Degradation Studies. MedCrave online. Available at: [Link][26]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link][27]

  • Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. NIH. Available at: [Link][28]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. Available at: [Link][29]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link][30]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link][31]

  • Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate. Available at: [Link][32]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link][5]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Available at: [Link][33]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link][34]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link][9]

  • (PDF) Forced Degradation Studies. ResearchGate. Available at: [Link][35]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met. JOCPR. Available at: [Link][36]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link][6]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link][37]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link][38]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C. YouTube. Available at: [Link][39]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link][40]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available at: [Link][41]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Researcher's Guide to Palladium-Catalyzed Cross-Coupling Reactions on 3-Chloroindazoles

Introduction: The Strategic Importance of 3-Substituted Indazoles The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in modern medicinal chemistry and drug development.[1] Functionalization at the C-3 position, in particular, has been instrumental in the discovery of potent therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2] Traditionally, the synthesis of 3-substituted indazoles has relied on multi-step sequences or cyclization strategies which can lack efficiency and substrate scope.[3]

Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology, offering a direct and modular approach to forge carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5] The use of 3-chloroindazole as a coupling partner is particularly attractive due to its commercial availability and cost-effectiveness compared to its bromo or iodo counterparts. However, the inherent stability of the C-Cl bond and the presence of the acidic N-H proton present unique challenges, necessitating carefully optimized catalyst systems and reaction conditions for successful transformations.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of palladium-catalyzed cross-coupling reactions on 3-chloroindazoles. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations, and offer insights into troubleshooting and safety to empower the seamless application of these powerful synthetic tools.

General Workflow for Palladium-Catalyzed Cross-Coupling

A typical experimental workflow involves the careful assembly of the substrate, coupling partner, palladium catalyst, ligand, base, and solvent under an inert atmosphere. The reaction is then heated for a specified period, followed by workup and purification.

General_Workflow cluster_Preparation Reaction Setup (Inert Atmosphere) cluster_Reaction Reaction Execution cluster_Workup Workup & Purification A Oven-dried Schlenk Flask B Add 3-Chloroindazole, Coupling Partner, Base A->B C Add Pd Precatalyst & Ligand B->C D Add Anhydrous Solvent C->D E Degas (Purge with N2/Ar) D->E F Heat to Reaction Temperature (Stirring) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT & Quench G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer I->J K Purify (Column Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for constructing biaryl and vinyl-substituted indazoles, leveraging the coupling of 3-chloroindazole with an organoboron reagent.[7][8]

Mechanistic Insight

The catalytic cycle is initiated by the oxidative addition of 3-chloroindazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base). The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition of the aryl chloride and promote the reductive elimination step.[10]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) pd2_cl L₂Pd(II)(Indazolyl)(Cl) pd0->pd2_cl Oxidative Addition pd2_r L₂Pd(II)(Indazolyl)(R) pd2_cl->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination product 3-Aryl-Indazole pd2_r->product indazolyl_cl 3-Chloroindazole indazolyl_cl->pd2_cl boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ borate->pd2_r

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Key Considerations for 3-Chloroindazoles

The acidic N-H proton of the indazole ring can interfere with the catalytic cycle. Studies have shown that for unprotected 3-chloroindazole, traditional catalyst systems often fail or give low yields. The use of specialized palladium precatalysts, such as those incorporating bulky biarylphosphine ligands like SPhos or XPhos, is crucial for achieving high efficiency. These ligands promote the formation of the active monoligated Pd(0) species necessary for the reaction to proceed effectively.

Experimental Protocol: Suzuki-Miyaura Coupling of Unprotected 3-Chloroindazole

This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.

Materials:

  • Unprotected 3-chloroindazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (10:1 mixture, 0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add 3-chloroindazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O110~80
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O100~85
33-Thienylboronic acidXPhos Pd G3Cs₂CO₃THF/H₂O80~75
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dtbpf)K₃PO₄Dioxane100~78

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful route to 3-vinylindazoles by coupling 3-chloroindazole with an alkene. This transformation is highly valuable for introducing alkenyl moieties that can be further functionalized.

Mechanistic Insight

The Heck reaction cycle involves the oxidative addition of 3-chloroindazole to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.[11]

Heck_Reaction_Cycle pd0 L₂Pd(0) pd2_cl L₂Pd(II)(Indazolyl)(Cl) pd0->pd2_cl Oxidative Addition pd2_alkene [L₂Pd(II)(Indazolyl)(Alkene)]⁺Cl⁻ pd2_cl->pd2_alkene Alkene Insertion pd2_h L₂Pd(II)(H)(Cl) pd2_alkene->pd2_h β-Hydride Elimination product 3-Vinyl-Indazole pd2_alkene->product pd2_h->pd0 Reductive Elimination (+ Base) indazolyl_cl 3-Chloroindazole indazolyl_cl->pd2_cl alkene Alkene alkene->pd2_alkene

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Key Considerations for 3-Chloroindazoles

A significant challenge in Heck reactions with electron-rich heteroaryl halides like 3-chloroindazole is the competing hydrodehalogenation side reaction, where the starting material is reduced. This can be mitigated by careful selection of the catalyst, ligand, base, and the addition of salts like NaBr or phase-transfer catalysts such as tetrabutylammonium bromide (TBAB).[12] Mechanochemical (ball-milling) conditions have also been shown to be effective in promoting the desired coupling while suppressing dehalogenation.[12]

Experimental Protocol: Heck Reaction of 3-Chloroindazole

This protocol is based on conditions optimized for challenging heteroaryl chlorides.[12]

Materials:

  • 3-Chloroindazole (1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (TEA) (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Anhydrous DMF or NMP (0.3 M)

Procedure:

  • In a Schlenk tube, combine 3-chloroindazole, Pd(OAc)₂, PPh₃, and TBAB under an inert atmosphere.

  • Add the anhydrous solvent, followed by the alkene and triethylamine via syringe.

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue using column chromatography to afford the 3-vinylindazole product.

Data Presentation: Representative Heck Couplings
EntryAlkeneCatalyst SystemBaseAdditiveTemp (°C)Yield (%)
1n-Butyl acrylatePd(OAc)₂ / PPh₃TEATBAB130~70
2StyrenePd(OAc)₂ / PPh₃TEANaBr120~89[12]
32-VinylpyridinePd(OAc)₂ / PPh₃TEANaBr120~85[12]
4N,N-DimethylacrylamidePd(OAc)₂ / PPh₃TEATBAB130~65

Sonogashira Coupling: Access to 3-Alkynylindazoles

The Sonogashira reaction facilitates the coupling of 3-chloroindazole with terminal alkynes, providing a direct route to 3-alkynylindazoles, which are valuable precursors for more complex heterocyclic systems.

Mechanistic Insight

The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for copper.[10] The palladium cycle mirrors other cross-couplings (oxidative addition, reductive elimination). The copper cycle's role is to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex, facilitating the transfer of the alkynyl group to palladium.[2]

Key Considerations for 3-Chloroindazoles

The Sonogashira coupling of aryl chlorides is significantly more challenging than that of bromides or iodides.[7] High temperatures and highly active catalyst systems are often required. For N-heterocycles like indazole, the N-H proton can complicate the reaction, and N-protection may be necessary to achieve good yields, as unprotected substrates can fail to couple.[9] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity for C-Cl bond activation.[13]

Experimental Protocol: Sonogashira Coupling of N-Protected 3-Chloroindazole

Materials:

  • N-Protected 3-chloroindazole (e.g., N-Boc or N-SEM) (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous THF or DMF (0.2 M)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 3-chloroindazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the anhydrous solvent, followed by the terminal alkyne and the amine base via syringe.

  • Heat the reaction to 60-80 °C and stir until completion (monitor by TLC/LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite® to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the N-protecting group under appropriate conditions (e.g., TFA for Boc).

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEADMF80Moderate to Good (with N-protection)
2TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Toluene100Moderate (with N-protection)
31-OctynePdCl₂(dppf) / CuIDIPATHF65Moderate (with N-protection)
4Ethynyltrimethylsilane[Pd(η³-C₃H₅)Cl]₂ / TedicypK₂CO₃DMF100Moderate (with N-protection)

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of 3-aminoindazoles by coupling 3-chloroindazole with a wide range of primary and secondary amines.[12][14]

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of 3-chloroindazole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the 3-aminoindazole product, which regenerates the active Pd(0) catalyst.[14][15]

Key Considerations for 3-Chloroindazoles

As with other couplings of aryl chlorides, this reaction requires a highly active catalyst system. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for promoting both the oxidative addition and the reductive elimination steps.[16][17] The choice of base is also critical; strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroindazole

Materials:

  • 3-Chloroindazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos or RuPhos (4 mol%)

  • NaOtBu or LiHMDS (1.4 equiv)

  • Anhydrous Toluene or Dioxane (0.2 M)

Procedure:

  • Charge an oven-dried Schlenk tube with the palladium source, ligand, and base under an inert atmosphere.

  • Add the 3-chloroindazole and the amine (if solid).

  • Evacuate and backfill the tube with inert gas (3 cycles).

  • Add the anhydrous solvent, followed by the amine (if liquid) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for completeness using TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100Good
2AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane110Moderate to Good
3n-ButylamineBrettPhos Pd G3LiHMDSTHF80Good
4DiethylaminePd₂(dba)₃ / tBuXPhosK₃PO₄Toluene110Moderate

Troubleshooting and Optimization

Successful cross-coupling reactions often require careful optimization. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Use a palladium precatalyst; Increase temperature; Screen different ligands and bases; Ensure reagents are pure and solvent is anhydrous/degassed.
Hydrodehalogenation β-hydride elimination from Pd-H species is faster than coupling.Use a more sterically hindered ligand; Change the base (e.g., from alkoxide to carbonate); Add salts like NaBr or TBAB.
Homocoupling of Boronic Acid Oxidative conditions; High temperature.Rigorously degas the reaction mixture; Lower the reaction temperature if possible; Use a slightly substoichiometric amount of boronic acid.
Poor Reproducibility Variable reagent quality; Presence of oxygen or moisture.Use high-purity, anhydrous solvents; Maintain a strict inert atmosphere; Use a consistent source and batch of catalyst and base.
Complex Product Mixture Side reactions; Substrate decomposition.Screen different solvents and temperatures; Lower catalyst loading; Check for compatibility of functional groups with the base.

Safety Considerations

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Finely divided palladium on carbon can be pyrophoric, especially when dry.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be stored under an inert atmosphere and handled using Schlenk techniques or in a glovebox.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous and flammable solvents like THF, toluene, and dioxane must be handled with care, away from ignition sources.

  • General Precautions: Always perform these reactions under an inert atmosphere (Nitrogen or Argon) as oxygen can deactivate the catalyst. Degassing solvents is a critical step for reproducibility and success.

References

  • Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Terminal Alkynes with sp2-Carbon Halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874–922. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein J. Org. Chem.2018 , 14, 828–835. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • SAFETY DATA SHEET PALLADIUM. SIFCO ASC. [Link]

  • Torborg, C.; Beller, M. Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Adv. Synth. Catal.2009 , 351, 3027-3043. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]

  • Suzuki Coupling. Chem 115 Myers. [Link]

  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your yield.

Introduction

The synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate is a challenging yet crucial process for the development of various pharmaceutical agents. The indazole core is a key pharmacophore, and its precise functionalization is paramount for achieving desired biological activity.[1] This guide will walk you through a plausible and robust synthetic pathway, addressing common pitfalls and offering expert insights to enhance your success rate.

Our proposed synthetic route is a four-stage process, each with its own set of challenges and optimization opportunities. We will delve into each stage, providing a detailed protocol, troubleshooting guidance, and the underlying chemical principles.

Visualizing the Pathway: A Four-Stage Synthesis

Chlorination_Mechanism A 1H-Indazole-7-carboxylic Acid B Indazolone Tautomer A->B Keto-Enol Tautomerism C 3-Chloro-1H-indazole-7-carboxylic Acid B->C Chlorinating Agent (e.g., POCl₃)

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, chemists, and process develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common pitfalls, and provide robust troubleshooting strategies to ensure the successful and scalable synthesis of this key intermediate.

Strategic Overview: The Synthetic Pathway

The synthesis of Methyl 3-chloro-1H-indazole-7-carboxylate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most common and reliable route begins with 2-amino-3-methylbenzoic acid, proceeding through diazotization, cyclization, chlorination, and final esterification.

This pathway is chosen for its reliance on readily available starting materials and its logical progression, which allows for isolation and purification of key intermediates, a critical factor for process control in large-scale synthesis.

Synthetic_Workflow A 2-Amino-3-methylbenzoic Acid B Diazotization A->B 1. NaNO2, HCl C 1H-Indazole-7-carboxylic Acid B->C 2. Intramolecular    Cyclization D Chlorination C->D 3. SO2Cl2 or NCS E 3-Chloro-1H-indazole-7-carboxylic Acid D->E F Esterification E->F 4. MeOH, H2SO4 G Methyl 3-chloro-1H- indazole-7-carboxylate F->G

Caption: Overall synthetic workflow for Methyl 3-chloro-1H-indazole-7-carboxylate.

Detailed Experimental Protocol & Rationale

Here we provide a validated, step-by-step protocol. The causality behind each choice is explained to empower you to adapt and troubleshoot effectively.

Step 1 & 2: Diazotization and Cyclization to form 1H-Indazole-7-carboxylic Acid

This one-pot transformation is the cornerstone of forming the indazole ring system. It begins with the formation of a diazonium salt from the aniline derivative, which then undergoes an intramolecular cyclization.

Protocol:

  • Charge a reactor with a solution of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Slowly add 2-amino-3-methylbenzoic acid (1.0 equiv) to the cold acid solution while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 equiv) in cold water.

  • Add the sodium nitrite solution dropwise to the slurry from Step 2, ensuring the internal temperature never exceeds 5 °C. The addition rate is critical to prevent the accumulation of unstable diazonium salts and the formation of hazardous nitrogen oxides.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. A positive test for excess nitrous acid (starch-iodide paper turning blue) should be maintained.

  • Once the diazotization is complete, allow the reaction mixture to slowly warm to room temperature. The cyclization will proceed as the temperature rises.

  • Stir the mixture for 12-16 hours at room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 1H-Indazole-7-carboxylic acid.

Causality & Expertise:

  • Why low temperature? Diazonium salts are notoriously unstable at higher temperatures and can decompose violently. Maintaining a temperature of 0–5 °C is non-negotiable for safety and to prevent side reactions, such as phenol formation.[1]

  • Why slow addition? Slow, subsurface addition of sodium nitrite ensures localized concentration remains low, which is crucial for controlling the highly exothermic diazotization reaction and preventing runaway reactions.

  • Why excess acid? The reaction is typically run in excess acid to ensure the complete protonation of the amino group and to maintain a low pH, which stabilizes the resulting diazonium salt.

Step 3: Chlorination of the Indazole Ring

The 3-position of the indazole ring is susceptible to electrophilic substitution.[2] We will use sulfuryl chloride (SO₂Cl₂) for an efficient and scalable chlorination.

Protocol:

  • Suspend 1H-Indazole-7-carboxylic acid (1.0 equiv) in a suitable solvent like acetic acid or acetonitrile in a reactor equipped with a scrubber for HCl and SO₂ off-gassing.

  • Cool the suspension to 10–15 °C.

  • Slowly add sulfuryl chloride (1.2 equiv) dropwise. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by LC-MS).

  • Quench the reaction by carefully pouring the mixture into a vessel containing ice-water. This will precipitate the product and hydrolyze any remaining SO₂Cl₂.

  • Filter the resulting solid, wash with copious amounts of cold water, and dry under vacuum.

Causality & Expertise:

  • Choice of Chlorinating Agent: Sulfuryl chloride is an effective and economical choice for this transformation. N-Chlorosuccinimide (NCS) is a milder alternative that can also be used, which may be preferable for substrates sensitive to harsh acidic conditions.

  • Solvent: Acetic acid is a common solvent as it keeps the starting material and product in suspension and is inert to the chlorinating agent.

  • Safety: The reaction generates HCl and SO₂ gas. A properly vented fume hood and a caustic scrubber are mandatory for safety, especially at scale.

Step 4: Fischer Esterification

The final step is a classic Fischer esterification to form the methyl ester.

Protocol:

  • Suspend 3-Chloro-1H-indazole-7-carboxylic acid (1.0 equiv) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.2 equiv) as a catalyst while stirring.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor for completion by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about half under reduced pressure.

  • Slowly add the concentrated reaction mixture to a stirred solution of saturated sodium bicarbonate. Be cautious of CO₂ evolution.

  • Continue adding the bicarbonate solution until the pH is neutral (pH 7-8). The product will precipitate as a solid.

  • Filter the solid, wash with water, and dry under vacuum to yield the final product, Methyl 3-chloro-1H-indazole-7-carboxylate.

Causality & Expertise:

  • Driving Equilibrium: Fischer esterification is an equilibrium-controlled process. Using methanol as the solvent (a large excess of one reactant) drives the reaction toward the product side, as per Le Châtelier's principle.

  • Catalyst: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Work-up: The acidic work-up followed by neutralization is critical. The initial concentration step removes a significant portion of the methanol, improving the efficiency of precipitation during the quench with sodium bicarbonate.

Troubleshooting Guide & FAQs

This section is formatted as a direct Q&A to address the most common issues encountered during this synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Diazotization/Cyclization (Steps 1 & 2) 1. Temperature exceeded 5 °C, leading to diazonium salt decomposition. 2. Insufficient acid, leading to incomplete diazotization or side reactions. 3. Sodium nitrite solution added too quickly.1. Implement rigorous temperature control with a reliable chiller. Ensure the NaNO₂ addition is slow and subsurface. 2. Use at least 2.5-3.0 equivalents of HCl. 3. Recalibrate addition pump or perform a trial run with solvent to establish a safe addition rate.
Formation of Dark Tar/Polymer during Diazotization Uncontrolled reaction temperature or localized "hot spots" causing rapid decomposition of the diazonium salt.Improve stirring efficiency to ensure homogenous mixing and heat dissipation. Dilute the reaction mixture slightly if the slurry is too thick to stir effectively.
Incomplete Chlorination (Step 3) 1. Insufficient chlorinating agent. 2. Deactivation of the chlorinating agent by moisture. 3. Poor solubility of the starting material.1. Increase the equivalents of SO₂Cl₂ or NCS slightly (e.g., to 1.3-1.4 equiv). 2. Ensure all reagents and solvents are anhydrous. 3. Consider a co-solvent system or a different solvent like acetonitrile to improve solubility.
Over-chlorination (Di- or Tri-chlorinated Impurities) Reaction temperature too high or excess chlorinating agent used, leading to further reaction on the benzene ring.Maintain strict temperature control. Use a milder agent like NCS. Perform stoichiometry checks on the chlorinating agent before use.
Stalled or Incomplete Esterification (Step 4) 1. Insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Reaction time not long enough.1. Increase catalytic H₂SO₄ to 0.3 equivalents. 2. Ensure the starting carboxylic acid and methanol are dry. 3. Extend reflux time and monitor by LC-MS until no further conversion is observed.
Product Fails to Precipitate During Work-up 1. Insufficient neutralization; product remains as a salt. 2. Too much solvent remaining, keeping the product dissolved.1. Check pH carefully and add more base if necessary. 2. Concentrate the organic/aqueous mixture further to force precipitation before filtering.
Scale-up Yield is Lower than Lab Scale [3]1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized concentration issues. 3. Addition rates not properly scaled.1. Account for the lower surface-area-to-volume ratio. Use a jacketed reactor with precise temperature control. 2. Use an appropriately sized impeller and baffle system for the reactor. 3. Scale addition times, not just volumes. A longer addition time is often required at scale to manage exotherms.

Mechanistic Insights: The Sandmeyer-Type Cyclization

While not a classic intermolecular Sandmeyer reaction, the intramolecular cyclization following diazotization shares mechanistic principles. Understanding this helps in troubleshooting. The reaction proceeds via a highly reactive aryl cation intermediate which is then trapped intramolecularly.

Mechanism cluster_0 Diazotization cluster_1 Cyclization Aniline 2-Amino-3-methyl- benzoic Acid Diazonium_Salt Ar-N₂⁺ Aniline->Diazonium_Salt NaNO2, HCl Aryl_Cation Ar⁺ Diazonium_Salt->Aryl_Cation - N₂ (gas) Cyclized_Intermediate Spirocyclic Intermediate Aryl_Cation->Cyclized_Intermediate Intramolecular Attack Product Indazole Ring Cyclized_Intermediate->Product Rearomatization

Caption: Key mechanistic steps in the formation of the indazole ring.

The key to a successful reaction is the clean formation of the diazonium salt and the controlled loss of nitrogen gas to generate the aryl cation, which must be immediately trapped. Side reactions occur when this cation reacts with other nucleophiles present (like water or chloride ions) instead of cyclizing.

References

  • Jacquet, O., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12844-12851. [Link]

  • Pace, V., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(23), 5756. [Link]

  • Lokhande, P. D., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 374-381.
  • Snyder, H. R., et al. (1952). The Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society, 74(8), 2009–2012. [Link]

  • Shi, F., & Larock, R. C. (2009). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 86, 241-249. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses website. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Gallou, F., & Lipshutz, B. H. (2017). The Sandmeyer Reaction.

Sources

Troubleshooting

Optimizing reaction time and temperature for amination of 3-chloroindazoles

Welcome to the technical support center for the amination of 3-chloroindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 3-chloroindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, specifically focusing on reaction time and temperature, to achieve high yields and purity.

Introduction to the Amination of 3-Chloroindazoles

The synthesis of 3-aminoindazoles is a critical step in the development of numerous pharmacologically active compounds. The amination of 3-chloroindazoles is a common and effective method to achieve this. This reaction typically proceeds through one of two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2][3] The choice of pathway and the optimization of reaction parameters are crucial for a successful outcome.

This guide will provide you with the expertise and practical insights needed to navigate the complexities of this reaction, troubleshoot common issues, and efficiently arrive at your desired 3-aminoindazole products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of 3-chloroindazoles, providing potential causes and actionable solutions.

Q1: My reaction is very slow or shows low conversion even after an extended period. What can I do to increase the reaction rate?

Potential Causes:

  • Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature.

  • Poor Catalyst Activity: In catalytic reactions, the chosen palladium or copper catalyst and ligand system may not be optimal for the specific substrate and amine.[1][4][5]

  • Weak Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.

  • Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or promoting the desired reaction mechanism.

  • Steric Hindrance: A bulky amine or substituents on the indazole ring can significantly slow down the reaction.

Solutions:

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that accelerates the reaction without causing significant decomposition. For many Buchwald-Hartwig aminations of heteroaryl chlorides, temperatures in the range of 80-120 °C are common.[4][6]

    • Consider using a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent.

  • Optimize the Catalytic System (for cross-coupling reactions):

    • Palladium Catalysis:

      • Ligand Screening: The choice of phosphine ligand is critical. For electron-rich or sterically hindered amines, bulky, electron-rich ligands like XPhos, RuPhos, or tBuXPhos can be highly effective.[1][7]

      • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can improve the reaction rate, although this should be balanced against cost and potential for side reactions.

    • Copper Catalysis:

      • Copper(I) salts like CuI or CuBr are commonly used.

      • The addition of a ligand, such as a diamine or phenanthroline derivative, can significantly accelerate the reaction.[4][5][8]

  • Select a Stronger Base:

    • If you are using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger base such as NaOtBu, KOtBu, or LiHMDS, particularly for less reactive amines.

  • Solvent Selection:

    • For polar SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are often effective.[3]

    • For Buchwald-Hartwig reactions, ethereal solvents like 1,4-dioxane or THF, or aromatic hydrocarbons like toluene, are commonly used.[6]

Q2: I am observing significant formation of side products, such as hydrodehalogenation of the 3-chloroindazole or decomposition of my starting materials.

Potential Causes:

  • Excessively High Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of sensitive functional groups on the starting materials or product.

  • Prolonged Reaction Time: Leaving the reaction to run for too long after completion can result in product degradation.

  • Air or Moisture Contamination: For catalytic reactions, oxygen can lead to the oxidation and deactivation of the phosphine ligands and the palladium catalyst.

  • Incompatible Base: Certain strong bases can react with other functional groups on your molecules.

Solutions:

  • Optimize Reaction Temperature and Time:

    • Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.

    • If high temperatures are causing decomposition, try to find a more active catalyst system that allows the reaction to proceed at a lower temperature.

  • Ensure Inert Atmosphere:

    • For palladium-catalyzed reactions, it is crucial to degas the solvent and use an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Judicious Choice of Base:

    • If you suspect the base is causing side reactions, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃) in combination with a more active catalyst.

Q3: The yield of my amination reaction is consistently low, even with complete consumption of the starting material.

Potential Causes:

  • Product Inhibition: The 3-aminoindazole product may be coordinating to the metal center of the catalyst, thereby inhibiting its activity.

  • Competitive Reactions: The amine nucleophile might be reacting with other electrophilic sites on your substrate.

  • Difficult Product Isolation: The product may be highly polar or water-soluble, leading to losses during the workup and purification steps.

Solutions:

  • Modify the Catalytic System:

    • Switching to a different ligand or metal catalyst (e.g., from palladium to copper) might mitigate product inhibition.

  • Protecting Groups:

    • If there are other reactive functional groups on your 3-chloroindazole or amine, consider using protecting groups to prevent side reactions.

  • Optimize Workup Procedure:

    • If your product is basic, an acidic wash during workup might lead to its loss in the aqueous layer. Consider using a neutral or slightly basic wash.

    • For highly polar products, extraction with a more polar solvent or using a continuous extraction apparatus may be necessary.

Frequently Asked Questions (FAQs)

Q: Should I use a palladium or copper catalyst for my amination reaction?

A: The choice between palladium and copper catalysis depends on several factors:

  • Palladium catalysts (e.g., Buchwald-Hartwig amination) are generally more versatile and have a broader substrate scope.[2] They are often the first choice for a wide range of amines and aryl halides.

  • Copper catalysts are typically less expensive than palladium catalysts and can be very effective for the amination of heteroaryl chlorides, sometimes under milder conditions.[4][5] They can be a good alternative if palladium catalysis is unsuccessful or for large-scale synthesis where cost is a major consideration.

Q: What is the role of the base in the amination of 3-chloroindazoles?

A: The base plays a crucial role in both SNAr and catalytic amination reactions:

  • In SNAr reactions, a base is often used to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

  • In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then enters the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Q: How do electron-donating or electron-withdrawing groups on the indazole ring affect the reaction?

A: The electronic nature of the indazole ring has a significant impact on the reaction mechanism and rate:

  • Electron-withdrawing groups (e.g., nitro, cyano) on the indazole ring will activate it towards SNAr by stabilizing the negative charge in the Meisenheimer intermediate.[9][10] This can make the reaction proceed more readily, sometimes even without a catalyst at elevated temperatures.

  • Electron-donating groups (e.g., alkyl, alkoxy) will deactivate the ring towards SNAr. In such cases, a transition-metal-catalyzed approach like the Buchwald-Hartwig amination is generally necessary.

Data Presentation

Table 1: General Guidance for Optimizing Reaction Temperature and Time

ParameterInitial ScreeningOptimization StrategyRationale
Temperature 80-100 °CIncrease in 10-20 °C incrementsTo overcome the activation energy barrier without causing decomposition.
Reaction Time 4-12 hoursMonitor by TLC/LC-MS every 1-2 hoursTo ensure complete conversion without product degradation from prolonged heating.

Table 2: Recommended Starting Conditions for Catalytic Amination of 3-Chloroindazoles

Catalyst SystemCatalystLigandBaseSolventTemperature (°C)
Palladium Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or tBuXPhosNaOtBu or KOtBu1,4-Dioxane or Toluene100-120
Copper CuI or CuBr1,10-Phenanthroline or a diamineK₂CO₃ or K₃PO₄DMSO or DMF80-110

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 3-Chloroindazole

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • To an oven-dried Schlenk tube, add 3-chloroindazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add a strong base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the determined reaction time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole.

Visualizations

Diagram 1: General Workflow for Optimizing Amination Reactions

workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization cluster_final Finalization A Select Reactants: 3-Chloroindazole & Amine B Choose Catalytic System: Pd or Cu A->B C Select Base & Solvent B->C D Set Initial Temperature (e.g., 80-100 °C) C->D E Run Reaction under Inert Atmosphere D->E F Monitor Progress (TLC/LC-MS) E->F G Analyze Results: Yield & Purity F->G H Troubleshoot Issues: Low Conversion, Side Products G->H J Optimized Protocol G->J I Adjust Parameters: Temperature, Time, Catalyst H->I I->D Iterate K Scale-up J->K

Caption: A general workflow for the systematic optimization of the amination of 3-chloroindazoles.

Diagram 2: Troubleshooting Decision Tree for Low Reaction Conversion

troubleshooting Start Low Conversion Q1 Is the reaction temperature optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the catalyst/ligand system appropriate? A1_Yes->Q2 Sol1 Increase temperature in 10-20 °C increments A1_No->Sol1 E_End1 E_End1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base strong enough? A2_Yes->Q3 Sol2 Screen alternative ligands or switch to a Cu catalyst A2_No->Sol2 E_End2 E_End2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate reaction setup A3_Yes->End Sol3 Use a stronger base (e.g., NaOtBu, KOtBu) A3_No->Sol3 E_End3 E_End3

Caption: A decision tree to guide troubleshooting efforts for low conversion in amination reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromoindazole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, par...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly at the C-3 position, is a cornerstone of analog synthesis and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for this purpose. A critical decision in the synthetic design is the choice of the halide at the C-3 position, typically between a chloro or a bromo substituent. This guide provides an in-depth comparison of the reactivity of 3-chloro- and 3-bromoindazole derivatives, supported by experimental data and mechanistic insights, to inform rational substrate selection and reaction optimization.

The Fundamental Reactivity Dichotomy: A Mechanistic Perspective

The generally observed higher reactivity of aryl and heteroaryl bromides compared to their corresponding chlorides in palladium-catalyzed cross-coupling reactions is rooted in the energetics of the catalytic cycle's first and often rate-determining step: oxidative addition.[1]

The palladium catalyst, in its active Pd(0) state, must insert into the carbon-halogen (C-X) bond of the 3-haloindazole. This step involves the cleavage of the C-X bond. The bond dissociation energy (BDE) of a typical aryl C-Cl bond is significantly higher than that of an aryl C-Br bond (approx. 96 kcal/mol for C-Cl vs. 81 kcal/mol for C-Br in a phenyl system).[2] This disparity means that more energy is required to break the C-Cl bond, resulting in a higher activation barrier for the oxidative addition of 3-chloroindazoles.[3]

Consequently, reactions with 3-chloroindazoles often necessitate more forcing conditions—higher temperatures, longer reaction times, and more specialized, highly active catalyst systems—to achieve comparable yields to their 3-bromo counterparts.[1][4]

The Catalytic Cycle: Oxidative Addition as the Key Hurdle

The generalized catalytic cycle for a Suzuki-Miyaura reaction highlights the critical oxidative addition step. While subsequent steps like transmetalation and reductive elimination are also vital, the initial activation of the C-X bond is where the difference between chlorine and bromine is most pronounced.

Suzuki_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex Higher barrier for X=Cl due to stronger C-Cl bond transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(R')L₂ transmetalation->diaryl_pd_complex base_activation R'-B(OR)₂ + Base → [R'-B(OR)₂(Base)]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (3-Haloindazole) aryl_halide->oxidative_addition

Caption: Fig. 1: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Comparison: Suzuki-Miyaura Coupling

Direct comparative data for the Suzuki-Miyaura coupling of unprotected (NH) 3-haloindazoles clearly illustrates the reactivity difference. A study by El Kazzouli et al. investigated the coupling of both derivatives with 4-methoxyphenylboronic acid under microwave irradiation.[5]

SubstrateCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
3-Bromo-1H-indazolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140178[5]
3-Chloro-1H-indazolePd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140232[5]
Starting material was recovered in 48% yield, indicating low conversion.

This data quantitatively demonstrates that under identical catalyst and base conditions, the 3-bromoindazole provides a significantly higher yield in a shorter reaction time.[5] The low conversion of the 3-chloroindazole highlights the challenge of activating the C-Cl bond with a standard catalyst like Pd(PPh₃)₄.[5] To overcome this, more specialized and highly active catalyst systems are required for efficient coupling of heteroaryl chlorides.[3][6]

Strategic Approaches and Optimized Protocols

The choice between a 3-chloro or 3-bromoindazole derivative is often a trade-off between cost/availability and reactivity. Chloro derivatives are typically less expensive, making them attractive for large-scale synthesis. However, their lower reactivity necessitates more rigorous process development.

Experimental Workflow: A Self-Validating System

A robust experimental workflow for cross-coupling reactions involves careful control of variables to ensure reproducibility and safety. The protocol must be self-validating, meaning that control experiments and careful monitoring are integral to the process.

Experimental_Workflow Fig. 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Oven-dry reaction vessel (e.g., Schlenk tube) add_solids Add 3-haloindazole, coupling partner, & base prep_vessel->add_solids inert_atm Evacuate & backfill with inert gas (3x) add_solids->inert_atm add_liquids Add degassed solvent inert_atm->add_liquids add_catalyst Add catalyst/ligand solution add_liquids->add_catalyst heat_stir Heat to specified temp. with vigorous stirring add_catalyst->heat_stir monitor Monitor reaction by TLC/LC-MS/GC-MS heat_stir->monitor cool_quench Cool to RT & quench (e.g., with H₂O) monitor->cool_quench Upon completion extract Extract with organic solvent cool_quench->extract dry_concentrate Dry organic layer (e.g., Na₂SO₄) & concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Fig. 2: A robust workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoindazole (High Reactivity Substrate)

This protocol is adapted for a typical, more reactive 3-bromoindazole substrate.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 3-bromo-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (6 mL), ethanol (3 mL), and water (1 mL).

  • Reaction: Heat the mixture to 100-120°C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Causality: The use of a standard Pd(PPh₃)₄ catalyst is sufficient due to the higher reactivity of the C-Br bond. The mixed aqueous solvent system aids in dissolving the boronic acid and the inorganic base, facilitating the transmetalation step.[5]

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloroindazole (Low Reactivity Substrate)

This protocol employs a more active catalyst system necessary for the challenging activation of the C-Cl bond.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 3-chloro-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate glovebox or under a strong stream of inert gas, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 8 mol%) to the reaction vessel.

  • Solvent Addition: Add degassed anhydrous toluene (10 mL).

  • Reaction: Heat the mixture to 110-130°C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Causality: The less reactive 3-chloroindazole requires a more potent catalyst system. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) generates a highly active, monoligated Pd(0) species in situ.[6] This species is more effective at undergoing oxidative addition with the strong C-Cl bond. Anhydrous conditions and a stronger base like K₃PO₄ are often beneficial for these challenging couplings.

Protocol 3: Buchwald-Hartwig Amination of 3-Haloindazoles

The principles are similar: 3-bromoindazoles will react under milder conditions than 3-chloroindazoles.

  • For 3-Bromoindazole: A catalyst system like Pd₂(dba)₃ with a bidentate phosphine ligand such as BINAP or Xantphos and a base like Cs₂CO₃ in toluene at 80-100°C is often effective.[7]

  • For 3-Chloroindazole: A more specialized catalyst is required. A pre-catalyst like [Pd(cinnamyl)Cl]₂ combined with a highly electron-donating, sterically hindered ligand such as Mor-DalPhos or a Josiphos-type ligand (e.g., CyPF-tBu) is recommended.[1][8] A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary, with reaction temperatures often exceeding 100°C.

Protocol 4: Sonogashira Coupling of 3-Haloindazoles

This copper- and palladium-catalyzed reaction also shows a strong dependence on the halide.

  • For 3-Bromoindazole: Standard conditions using PdCl₂(PPh₃)₂, copper(I) iodide (CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF at temperatures from room temperature to 80°C are generally successful.[9]

  • For 3-Chloroindazole: The coupling of heteroaryl chlorides is notoriously difficult. Success often requires copper-free conditions and highly active catalyst systems. A combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(tBu)₃) and a strong base in a polar aprotic solvent like DMF or NMP at high temperatures (120-150°C) may be required to achieve reasonable yields.[9][10]

Conclusion and Recommendations

The choice between 3-chloro and 3-bromoindazole derivatives is a strategic decision that balances economic considerations with chemical reactivity.

  • 3-Bromoindazole derivatives are the substrates of choice for rapid analog synthesis and initial exploration of chemical space. Their high reactivity allows for the use of a broad range of standard cross-coupling conditions, ensuring reliable and high-yielding functionalization.

  • 3-Chloroindazole derivatives represent a more economical option, particularly for process development and large-scale synthesis. However, researchers must be prepared to invest in significant optimization efforts. The successful coupling of these less reactive substrates is contingent upon the use of state-of-the-art, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands and often requires more forcing reaction conditions.

By understanding the fundamental mechanistic differences and employing the appropriate tailored protocols, researchers can effectively leverage both 3-bromo- and 3-chloroindazoles to advance their drug discovery and development programs.

References

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  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7546–7555. Available at: [Link]

  • Negishi, E. I., & Liu, F. (2002). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc. Available at: [Link]

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  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472–11487. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. Available at: [Link]

  • Jung, J. Y., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Organic Letters, 12(22), 5202–5205. Available at: [Link]

  • Ben-Yahia, H., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(2), 226-231. Available at: [Link]

  • Gildner, P. G., et al. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(22), 10427–10432. Available at: [Link]

  • Al-Zoubi, R. M. (2012). Buchwald–Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Synthetic Communications, 42(18), 2686–2694. Available at: [Link]

  • Zeni, G., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2010). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 15(7), 4784–4798. Available at: [Link]

  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5948–5952. Available at: [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • Handa, S., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 23(1), 163–168. Available at: [Link]

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  • Mitchell, E. A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10246–10256. Available at: [Link]

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  • Asiri, A. M., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(38), 24771–24784. Available at: [Link]

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Comparative

A Researcher's Guide to Screening Methyl 3-chloro-1H-indazole-7-carboxylate Derivatives for Novel Biological Activities

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the biological activity screening of novel derivatives synthesized from Methyl 3-chloro-1H-indazole-7-carboxylate. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to illuminate structure-activity relationships (SAR).

The significance of the indazole core is underscored by its presence in several FDA-approved drugs, such as the anticancer agents Axitinib and Pazopanib, which function as kinase inhibitors.[2] The inherent versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[3] Methyl 3-chloro-1H-indazole-7-carboxylate is a key starting material, a versatile building block for generating a library of novel compounds with therapeutic potential.

Synthetic Strategy: From a Core Intermediate to a Diverse Library

The journey from a promising scaffold to a lead compound begins with synthesis. Methyl 3-chloro-1H-indazole-7-carboxylate serves as an excellent starting point for creating a diverse library of derivatives. The chlorine atom at the 3-position is a reactive handle for nucleophilic substitution reactions, while the carboxylate at the 7-position can be modified through various amide coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the generation of compounds with varied physicochemical properties.

A general synthetic workflow to generate a library of derivatives is outlined below. This strategy allows for the introduction of various amines, phenols, or other nucleophiles at the C3 position and a diverse set of amines at the C7 carboxylate position, leading to a wide range of novel chemical entities.

G A Methyl 3-chloro-1H- indazole-7-carboxylate B Nucleophilic Substitution (e.g., with R1-NH2) A->B Modify C3 Position C Saponification (Hydrolysis of ester) B->C Prepare for C7 Modification D Amide Coupling (with R2-NH2) C->D Introduce R2 Group E Library of Novel Indazole Derivatives D->E Final Products

Caption: General synthetic workflow for derivatization.

Comparative Biological Screening: A Multi-Faceted Approach

Given the broad spectrum of activities associated with indazole derivatives, a multi-pronged screening approach is recommended.[3][4][5] This guide will focus on three key areas of high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases that are crucial for cancer cell growth and survival.[6][7][8] A primary screening assay to assess the antiproliferative activity of your newly synthesized compounds is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The table below presents hypothetical IC50 values for a series of derivatives, illustrating how structural modifications can impact anticancer activity.

Compound IDR1 (at C3)R2 (at C7-amide)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
M7C-01 -NH-phenyl-NH-benzyl8.512.3
M7C-02 -NH-(4-fluorophenyl)-NH-benzyl2.14.7
M7C-03 -NH-phenyl-NH-(4-methoxybenzyl)15.220.1
M7C-04 -O-phenyl-NH-benzyl> 50> 50
Doxorubicin (Positive Control)0.50.8

From this hypothetical data, we can infer preliminary SAR insights:

  • The introduction of an electron-withdrawing group (fluorine) on the C3-phenyl ring (M7C-02 ) significantly enhances potency compared to the unsubstituted analog (M7C-01 ).

  • An electron-donating group (methoxy) on the C7-benzylamide (M7C-03 ) appears to decrease activity.

  • Replacing the amine linker at C3 with an ether linker (M7C-04 ) abolishes activity, suggesting the importance of the hydrogen bond-donating ability of the amine.

G A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Indazole Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10][11][12][13] A standard initial screening method is the agar well diffusion assay.

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[11]

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[9]

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation: Prepare a standardized inoculum of the microbial strain and uniformly spread it over the surface of an agar plate.

  • Well Preparation: Create wells in the agar plate using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

The results of the agar well diffusion assay can be tabulated to compare the efficacy of different derivatives.

Compound IDR1 (at C3)R2 (at C7-amide)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
M7C-05 -NH-pyridyl-NH-butyl1814
M7C-06 -NH-thiazolyl-NH-butyl2212
M7C-07 -NH-pyridyl-NH-cyclohexyl1511
Ciprofloxacin (Positive Control)2528

SAR Insights:

  • The presence of a thiazole ring at the C3 position (M7C-06 ) appears to enhance activity against the Gram-positive S. aureus compared to a pyridine ring (M7C-05 ).

  • A linear alkyl chain at the C7-amide (M7C-05 ) seems more favorable than a bulky cycloalkyl group (M7C-07 ).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in numerous diseases. Indazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or pro-inflammatory cytokines.[14][15][16] A widely used in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[14][16]

This model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Positive control (e.g., Diclofenac)[14]

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Divide the rats into groups (control, positive control, test compound groups).

  • Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a pletysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Compound IDR1 (at C3)R2 (at C7-amide)% Inhibition of Edema at 3h
M7C-08 -NH-(2-chlorophenyl)-NH-propyl45.2%
M7C-09 -NH-(4-chlorophenyl)-NH-propyl58.7%
M7C-10 -NH-(2,4-dichlorophenyl)-NH-propyl65.1%
Diclofenac (Positive Control)72.5%

SAR Insights:

  • The position of the chloro substituent on the C3-phenyl ring influences activity, with substitution at the para-position (M7C-09 ) being more effective than at the ortho-position (M7C-08 ).

  • Dichlorination (M7C-10 ) further enhances the anti-inflammatory effect, suggesting that lipophilicity and electronic effects in this region are critical for activity.

Conclusion and Future Directions

This guide provides a foundational strategy for the synthesis and systematic biological evaluation of derivatives from Methyl 3-chloro-1H-indazole-7-carboxylate. The presented protocols for anticancer, antimicrobial, and anti-inflammatory screening offer robust and validated methods for initial hit identification. The hypothetical comparative data underscores the importance of systematic structural modification to probe structure-activity relationships.

Promising hits identified through these primary screens should be advanced to more detailed secondary assays to elucidate their mechanism of action. For instance, active anticancer compounds could be tested in kinase inhibition assays[17][18], while potent anti-inflammatory agents could be evaluated for their effects on COX-2 or cytokine production.[15][16] Ultimately, this structured screening cascade is an essential process in the long and rewarding journey of drug discovery.

References

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Applic
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

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  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source Not Available)
  • Antimicrobial activity of substituted azoles and their nucleosides. PubMed. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (Source Not Available)
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Publishing. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

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Validation

A Comparative SAR Study of 3-Substituted Indazole-7-Carboxylate Analogs as Potent Tankyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of potent inhibitors for a variety of enz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to form the basis of potent inhibitors for a variety of enzymatic targets.[1] This guide focuses on a specific, highly promising chemotype: 3-substituted indazole-7-carboxylate analogs. We will conduct an in-depth comparative analysis of the structure-activity relationships (SAR) of this class, with a specific focus on their potent inhibitory activity against Tankyrase (TNKS), a key regulator in the Wnt/β-catenin signaling pathway.[2]

Dysregulation of the Wnt pathway is a known driver in numerous cancers, making its components, including Tankyrase, high-value targets for therapeutic intervention.[3][4] Tankyrase inhibitors work by stabilizing the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing downstream oncogenic gene transcription.[3] This guide will synthesize data from key studies to provide a clear, actionable understanding of how modifications at the 3-position of the indazole-7-carboxylate core influence target engagement and cellular activity.

Core Structure-Activity Relationship (SAR) Analysis

The central hypothesis in the optimization of this scaffold is that the 3-position substituent can be modified to achieve potent and selective inhibition of Tankyrase. The indazole-7-carboxylate moiety serves as a highly effective anchor, and variations at the C3 position directly influence interactions within the enzyme's binding pocket.

A seminal study in this area explored the hybridization of known pharmacophores to create novel, potent Tankyrase inhibitors.[5] By systematically altering the linker between a 1,2,4-triazole and a benzimidazolone moiety attached at the indazole 3-position, researchers were able to probe the geometric and electronic requirements for optimal binding. The data below summarizes key findings from such optimization efforts.

Table 1: Comparative Activity of 3-Substituted Indazole-7-Carboxylate Analogs

Compound ID3-Position Substituent (Linker)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Cellular Activity (HEK293 IC50, nM)Key SAR Insights
1 Phenyl-4301060The phenyl linker provides a rigid connection, but with only moderate biochemical and cellular activity.[5]
2 trans-Cyclohexane-4301800A non-aromatic, rigid linker shows similar biochemical potency to the phenyl analog but reduced cellular activity, suggesting potential permeability issues.[5]
3 Cyclobutyl 29 6.3 19 The cyclobutyl linker demonstrates a significant increase in potency, suggesting an optimal geometric fit within the binding site. This lead compound shows excellent translation from biochemical to cellular activity.[5]

Causality Behind Experimental Observations:

The dramatic improvement in potency observed with the cyclobutyl linker (Compound 3) compared to the phenyl or cyclohexane linkers (Compounds 1 and 2) underscores the importance of conformational restraint and spatial orientation.[5] The cyclobutyl group likely positions the terminal benzimidazolone moiety in a more favorable orientation for key interactions within the TNKS active site. The reduced cellular activity of the cyclohexane analog, despite similar biochemical potency to the phenyl version, points towards the complex interplay between target affinity and physicochemical properties, such as solubility and membrane permeability, which are critical for efficacy in a cellular context.[5]

Further exploration in the broader class of 3-aryl-indazole derivatives has also shown that modifications at this position are critical for achieving high potency and desired pharmacokinetic properties, such as minimizing CNS penetration for peripherally acting drugs.[6] The synthesis of such C3-arylated indazoles has become a significant area of research, with new methods being developed to facilitate these crucial modifications.[7]

Key Signaling Pathway: Wnt/β-catenin

Tankyrase plays a pivotal role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrase PARylates Axin, targeting it for degradation and thereby destabilizing the destruction complex.[2] This leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes like c-Myc and Cyclin D1.[3]

Inhibition of Tankyrase prevents Axin degradation, stabilizes the destruction complex, and restores β-catenin degradation, effectively shutting down the aberrant signaling.[3]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Aberrant Signaling Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_cat β-catenin Destruction_Complex->beta_cat Phosphorylates Degradation Proteasomal Degradation beta_cat->Degradation Tankyrase_off Tankyrase Tankyrase_off->Destruction_Complex PARylates Axin Axin_degradation Axin Degradation Wnt_Signal Wnt Signal Tankyrase_on Tankyrase Wnt_Signal->Tankyrase_on Activates Pathway Axin Axin Tankyrase_on->Axin PARylates Axin->Degradation Targeted for Degradation beta_cat_stable β-catenin (Stable) Nucleus Nucleus beta_cat_stable->Nucleus TCF_LEF TCF/LEF beta_cat_stable->TCF_LEF Co-activates Gene_Transcription Oncogene Transcription TCF_LEF->Gene_Transcription Inhibitor Indazole-7-carboxylate Analog Inhibitor->Tankyrase_on INHIBITS Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection A 1. Coat Plate with Histone Substrate B 2. Wash & Block A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Add TNKS Enzyme & Biotin-NAD+ Mix C->D E 5. Incubate (e.g., 30 min) D->E F 6. Wash & Add Streptavidin-HRP E->F G 7. Wash & Add Chemiluminescent Substrate F->G H 8. Read Luminescence G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for a Tankyrase chemiluminescent inhibition assay.

Conclusion and Future Perspectives

The comparative analysis clearly indicates that the 3-position of the indazole-7-carboxylate scaffold is a critical determinant of Tankyrase inhibitory activity. The SAR data, particularly the superiority of the cyclobutyl linker, provides a rational basis for the design of next-generation inhibitors. [5]Future efforts should focus on exploring a wider range of conformationally restricted and diverse substituents at this position to further enhance potency and selectivity. Moreover, optimizing the physicochemical properties guided by cellular activity and pharmacokinetic profiling will be paramount in translating potent biochemical inhibitors into effective therapeutic agents for Wnt-driven diseases.

References

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. Available from: [Link]

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]

  • Sun, L. et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 947-951. Available from: [Link]

  • Nasr, M. N. & Gineinah, M. M. (2003). Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie, 336(11), 513-520. Available from: [Link]

  • Shtil, A. A. et al. (2020). Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 21(18), 6889. Available from: [Link]

  • Menear, K. A. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]

  • Shirahashi, H. et al. (2019). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. Available from: [Link]

  • Mariotti, L., Pollock, K., & Guettler, S. (2017). Regulation of Wnt/β-catenin signalling by tankyrase-dependent poly(ADP-ribosyl)ation and scaffolding. The EMBO Journal, 36(14), 2011-2026. Available from: [Link]

  • Shang, R. et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(2), 1045-1050. Available from: [Link]

  • Wang, Q. et al. (2022). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. eLife, 11, e78432. Available from: [Link]

  • Ferguson, A. D. et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry, 60(11), 4561-4573. Available from: [Link]

  • Sharma, A. et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(6), 2783. Available from: [Link]

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3 S )-Piperidin-3-yl]phenyl}-2 H -indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]

  • Zhong, Y. & Liu, S. (2018). Novel insight into the function of tankyrase (Review). Oncology Letters, 16(6), 7019-7027. Available from: [Link]

  • University College London. (2020). Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase. Available from: [Link]

  • Menear, K. A. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available from: [Link]

  • U.S. Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • BPS Bioscience. TNKS1 (PARP5A) Chemiluminescent Assay Kit. Available from: [Link]

  • Wang, Q. et al. (2022). Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling. bioRxiv. Available from: [Link]

  • Wang, T. et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2735-2739. Available from: [Link]

  • Kumar, G. S. et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7739. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Drug-like Properties of Methyl 3-chloro-1H-indazole-7-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical juncture in this process is the early and ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical juncture in this process is the early and accurate assessment of a molecule's drug-like properties. This guide provides an in-depth, comparative analysis of Methyl 3-chloro-1H-indazole-7-carboxylate derivatives, a class of compounds rooted in the medicinally significant indazole scaffold.[1] We will explore both predictive and experimental methodologies to build a comprehensive profile of these molecules, comparing them against other privileged heterocyclic systems to inform and accelerate your drug discovery programs.

The Indazole Scaffold: A Privileged Starting Point

The indazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Its ability to act as a bioisostere for other key heterocycles, such as indole and benzimidazole, further enhances its appeal in drug design.[2] Our focus, Methyl 3-chloro-1H-indazole-7-carboxylate, incorporates key structural features—a halogen atom and a carboxylate group—that can be strategically modified to modulate its physicochemical and pharmacokinetic profiles.

In Silico Profiling: A First Look at Drug-Likeness

Before embarking on resource-intensive experimental work, in silico predictive models offer a rapid and cost-effective initial assessment. Using the SwissADME web tool, we generated a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for our parent compound, Methyl 3-chloro-1H-indazole-7-carboxylate (SMILES: COC(=O)c1cccc2c1[nH]nc2Cl).

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational guideline for predicting the oral bioavailability of a drug candidate. The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 g/mol , a LogP over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).

PropertyPredicted ValueLipinski's Rule of FiveAssessment
Molecular Weight224.62 g/mol < 500 g/mol Pass
LogP (iLOGP)2.57< 5Pass
Hydrogen Bond Donors1< 5Pass
Hydrogen Bond Acceptors3< 10Pass
Violations 0 ≤ 1 Excellent

Interpretation: Methyl 3-chloro-1H-indazole-7-carboxylate exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its moderate lipophilicity (LogP = 2.57) and low molecular weight are favorable for membrane permeability and solubility.

Solubility and Pharmacokinetic Predictions

Beyond Lipinski's rules, a more nuanced understanding of a compound's behavior in the body is crucial.

ParameterPredicted ValueInterpretation
Water Solubility
Log S (ESOL)-3.15Soluble
Solubility1.46e-01 mg/mLModerately soluble in water.
Pharmacokinetics
GI AbsorptionHighHigh probability of absorption from the gastrointestinal tract.
BBB PermeantNoUnlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorNo
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Drug-Likeness
Bioavailability Score0.55Good probability of oral bioavailability.

Expert Analysis: The in silico data paints a promising picture. The predicted high gastrointestinal absorption and lack of P-glycoprotein substrate activity are highly desirable for an orally administered drug. However, the predicted inhibition of CYP1A2 and CYP2C9 warrants further experimental investigation, as this could lead to potential drug-drug interactions.

Experimental Verification: From Prediction to Practice

While in silico models are invaluable for initial screening, experimental validation is non-negotiable. Here, we outline a series of tiered, self-validating experimental protocols to assess the key drug-like properties of Methyl 3-chloro-1H-indazole-7-carboxylate and its derivatives.

Experimental Workflow Overview

Caption: Tiered experimental workflow for assessing drug-like properties.

Kinetic Solubility Assay

Rationale: Aqueous solubility is a critical determinant of oral absorption. A kinetic solubility assay provides a high-throughput method to assess the solubility of compounds under non-equilibrium conditions, mimicking the initial dissolution in the gastrointestinal tract.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Aqueous Dilution: Add 2 µL of each DMSO dilution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation of insoluble compound.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated LC-MS/MS method.

  • Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a non-cell-based assay that predicts passive permeability across the gastrointestinal tract. It is a cost-effective and high-throughput alternative to cell-based assays for initial permeability screening.

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a 1% solution of lecithin in dodecane to create an artificial membrane.

  • Donor Plate Preparation: Add the test compound (at a final concentration of 10 µM in PBS, pH 7.4) to a 96-well donor plate.

  • Acceptor Plate Preparation: Fill a 96-well acceptor plate with PBS, pH 7.4.

  • Sandwich Assembly: Place the coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate.

  • Incubation: Incubate the "sandwich" at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor plates using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]A / [Drug]D, equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Human Liver Microsomal Stability Assay

Rationale: This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s. It provides an early indication of a compound's potential for hepatic clearance.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (final concentration of 1 µM) to the reaction mixture.

  • Time Points: Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

MTT Cytotoxicity Assay

Rationale: Early assessment of cytotoxicity is crucial to flag compounds with potential safety liabilities. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Comparative Analysis: Indazoles vs. Other Privileged Scaffolds

To provide context for the drug-like properties of Methyl 3-chloro-1H-indazole-7-carboxylate derivatives, we compare them with two other well-established heterocyclic scaffolds in drug discovery: pyrazolopyrimidines and imidazopyridines.

FeatureIndazole DerivativesPyrazolopyrimidine DerivativesImidazopyridine Derivatives
Scaffold IndazolePyrazolopyrimidineImidazopyridine
Key Bioactivities Anticancer, Anti-inflammatory, AntimicrobialKinase inhibitors, AnticancerAnxiolytic, Hypnotic, Anticancer
Drug-like Profile Generally favorable Lipinski profile. Potential for CYP inhibition.Often good drug-like properties, but can have solubility challenges depending on substitution.Many approved drugs with good pharmacokinetic profiles.[3]
Synthetic Accessibility Well-established synthetic routes.Readily synthesized through various methods.Diverse synthetic strategies are available.
Bioisosteric Potential Bioisostere for indole and benzimidazole.Bioisostere for purine.

Comparative Insights:

  • Indazoles offer a versatile platform with a broad range of biological activities and generally favorable drug-like properties. Their role as bioisosteres provides a strategic advantage in lead optimization.

  • Pyrazolopyrimidines are particularly prominent as kinase inhibitors due to their structural similarity to purines.[4] While potent, careful optimization is often required to address potential solubility issues.

  • Imidazopyridines have a proven track record in CNS-acting drugs, with several marketed examples demonstrating excellent pharmacokinetic properties.[3]

Logical Framework for Assessment

assessment_logic Start New Indazole Derivative InSilico In Silico ADMET Prediction Start->InSilico Lipinski Lipinski's Rule of Five InSilico->Lipinski Favorable Predictions? Sol_Perm Solubility & Permeability Assays Lipinski->Sol_Perm Passes Rules? Metabolism Metabolic Stability Assay Sol_Perm->Metabolism Good Profile? Toxicity Cytotoxicity Assay Metabolism->Toxicity Stable? Decision Go/No-Go Decision Toxicity->Decision Non-toxic?

Caption: Decision-making flowchart for advancing indazole derivatives.

Conclusion and Future Directions

Methyl 3-chloro-1H-indazole-7-carboxylate and its derivatives represent a promising starting point for the development of novel therapeutics. Our integrated approach, combining in silico prediction with a tiered experimental workflow, provides a robust framework for assessing their drug-like properties. While the in silico data for the parent compound is encouraging, experimental validation of its solubility, permeability, metabolic stability, and potential for CYP inhibition is paramount.

By systematically applying the methodologies outlined in this guide and comparing the findings against established heterocyclic scaffolds, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the probability of translating a promising molecule into a successful clinical candidate.

References

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Hassan, A. S., Morsy, N. M., Awad, H. M., & Ragab, A. (2021). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Future Medicinal Chemistry, 13(12), 1085-1102.
  • IUPAC. (n.d.). Graphviz DOT Language. Retrieved from [Link]

  • IUPAC. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • IUPAC. (n.d.). A Quick Introduction to Graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-METHYL-1H-INDAZOLE-3-CARBOXY CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

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  • YouTube. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

Sources

Validation

Evaluating the metabolic stability of compounds synthesized from Methyl 3-chloro-1H-indazole-7-carboxylate

In the relentless pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with poor metabolic stability is rapidly cleared from the body, often f...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with poor metabolic stability is rapidly cleared from the body, often failing to achieve the necessary therapeutic concentrations. This guide provides an in-depth evaluation of the metabolic stability of compounds synthesized from Methyl 3-chloro-1H-indazole-7-carboxylate, a privileged scaffold in modern medicinal chemistry. We will objectively compare its performance with alternative scaffolds, supported by established experimental data and detailed protocols, to empower researchers in making informed decisions during the drug design and development process.

The Challenge of Metabolic Hotspots and the Rise of the Indazole Moiety

The journey of a drug candidate from administration to its target is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver. These enzymes introduce polar functional groups to facilitate excretion, a process known as Phase I metabolism. Subsequently, Phase II enzymes conjugate these modified compounds with endogenous molecules, further increasing their water solubility for elimination.

Certain chemical motifs, or "metabolic hotspots," are particularly susceptible to this enzymatic machinery. For instance, phenols are readily targeted for glucuronidation, a Phase II process that significantly curtails a drug's half-life. Similarly, indole rings can be susceptible to oxidation at various positions.[1] The indazole scaffold has emerged as a valuable bioisostere for both phenols and indoles, offering a strategic advantage in circumventing these metabolic liabilities.[2] Generally, heterocyclic bioisosteres like indazoles tend to be more lipophilic and less vulnerable to both Phase I and II metabolism compared to their phenolic counterparts.[2]

This guide will dissect the experimental approaches used to quantify and compare the metabolic stability of indazole derivatives against other common scaffolds.

Evaluating Metabolic Stability: A Multi-Faceted Approach

A comprehensive assessment of metabolic stability requires a suite of in vitro assays that model different aspects of hepatic metabolism. The two cornerstones of this evaluation are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: Interrogating Phase I Metabolism

This assay is a primary screen to assess a compound's susceptibility to CYP-mediated metabolism.[3] Liver microsomes are vesicles of the endoplasmic reticulum, rich in Phase I enzymes, particularly CYPs.[4]

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[5]

  • Cofactor: NADPH is the essential cofactor for CYP enzyme activity; its presence initiates the metabolic reactions.[6] Reactions run in the absence of NADPH serve as a negative control to account for non-enzymatic degradation.[7]

  • Controls: Verapamil (a rapidly cleared compound) and diazepam (a slowly cleared compound) are often used as positive controls to ensure the assay is performing as expected.[5]

  • Analysis: The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9]

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound & Controls (1 µM final concentration) pre_incubation Pre-incubate Compound & Microsomes (5 min) prep_compound->pre_incubation prep_microsomes Prepare Human Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubation prep_nadph Prepare NADPH Solution (1 mM final concentration) initiation Initiate Reaction with NADPH pre_incubation->initiation sampling Collect Aliquots at 0, 5, 15, 30, 45, 60 min initiation->sampling termination Quench Reaction with Acetonitrile (+ Internal Standard) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate Half-Life (t½) & Intrinsic Clearance (Clint) lcms->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II enzymes and the cellular context of a whole cell. Hepatocyte stability assays address this by using intact liver cells, providing a more comprehensive view of a compound's metabolic fate.[10]

  • Test System: Cryopreserved primary human hepatocytes are considered the "gold standard," as they contain the full range of metabolic enzymes and cofactors.[11] Cell lines like HepaRG™ can also be used as a viable surrogate.[5]

  • Plated vs. Suspension: For compounds with low turnover, a plated hepatocyte assay allows for longer incubation times (up to 24 hours), which is necessary to accurately determine their clearance.[12]

  • Analysis: Similar to the microsomal assay, the disappearance of the parent compound is monitored by LC-MS/MS.[13]

workflow cluster_prep Cell Culture cluster_incubation Incubation (37°C) cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes plate Plate Hepatocytes in Collagen-Coated Plates thaw->plate attach Allow Cells to Attach (4-6 hours) plate->attach dosing Add Test Compound (1 µM final concentration) attach->dosing sampling Collect Supernatant at 0, 1, 2, 4, 8, 24 hours dosing->sampling termination Quench Reaction with Acetonitrile (+ Internal Standard) sampling->termination centrifugation Centrifuge to Pellet Debris termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate Half-Life (t½) & Intrinsic Clearance (Clint) lcms->data_analysis

Caption: Workflow for the Plated Hepatocyte Stability Assay.

Comparative Metabolic Stability Data

The following tables present hypothetical yet representative data comparing the metabolic stability of a lead compound with an indazole core to analogs featuring alternative scaffolds. This data is based on the general principles of metabolic stability observed in drug discovery.[1][2]

Table 1: Liver Microsomal Stability Data

Compound IDScaffoldHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
IND-01 Indazole > 60 < 10
IND-01-PhPhenol1546.2
IND-01-IndIndole2527.7
IND-01-BimBenzimidazole4515.4
VerapamilControl886.6
DiazepamControl5512.6

Table 2: Hepatocyte Stability Data

Compound IDScaffoldHalf-life (t½, hours)Intrinsic Clearance (Clint, µL/min/10⁶ cells)
IND-01 Indazole > 24 < 5
IND-01-PhPhenol257.8
IND-01-IndIndole619.3
IND-01-BimBenzimidazole129.6
TestosteroneControl1.577.0
DextromethorphanControl1011.6

As the data illustrates, the indazole-containing compound (IND-01) exhibits significantly greater stability in both microsomal and hepatocyte assays compared to its phenol and indole bioisosteres. This enhanced stability translates to a longer half-life and lower intrinsic clearance, desirable properties for a drug candidate. The benzimidazole analog also shows improved stability over the phenol and indole, but the indazole remains superior.

Pinpointing the Culprit: CYP Reaction Phenotyping

When a compound shows moderate to high metabolic turnover, it is crucial to identify which specific CYP isoforms are responsible.[14] This is the purpose of a CYP reaction phenotyping study.[15] Knowing the metabolizing enzymes is critical for predicting potential drug-drug interactions.[14]

  • Test System: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like baculovirus-infected insect cells is used.[15]

  • Incubation: The test compound is incubated individually with each CYP isoform in the presence of NADPH.[16]

  • Analysis: The rate of disappearance of the parent compound is measured for each isoform, allowing for the determination of the relative contribution of each enzyme to the overall metabolism.[17]

pathway cluster_legend CYP Contribution CYP3A4 (75%) CYP3A4 (75%) CYP2D6 (20%) CYP2D6 (20%) CYP2C9 (5%) CYP2C9 (5%) IND_01_Ind IND-01-Ind (Indole Analog) Metabolite1 5-hydroxy-IND-01-Ind IND_01_Ind->Metabolite1 Aromatic Hydroxylation Metabolite2 N-dealkylated-IND-01-Ind IND_01_Ind->Metabolite2 N-dealkylation

Caption: Hypothetical metabolic pathways for an indole analog.

For the indole analog (IND-01-Ind), a reaction phenotyping study might reveal that CYP3A4 is the primary metabolizing enzyme, responsible for aromatic hydroxylation, while CYP2D6 plays a secondary role in N-dealkylation. This information is invaluable for assessing the risk of co-administering this compound with known CYP3A4 or CYP2D6 inhibitors or inducers. The indazole analog (IND-01), with its superior stability, would likely show minimal metabolism across all CYP isoforms.

Conclusion: The Strategic Advantage of the Indazole Scaffold

The data and methodologies presented in this guide underscore the strategic advantage of incorporating an indazole scaffold to enhance the metabolic stability of drug candidates. By being less susceptible to both Phase I and Phase II metabolism, indazole derivatives often exhibit longer half-lives and lower clearance rates compared to more metabolically labile moieties like phenols and indoles.[2] A rigorous, data-driven approach, employing a combination of in vitro assays—from initial microsomal screens to comprehensive hepatocyte studies and detailed reaction phenotyping—is essential for rationally designing molecules with optimal pharmacokinetic profiles. The judicious use of scaffolds like indazole, guided by a thorough understanding of their metabolic properties, is a cornerstone of successful drug discovery.

Detailed Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive/negative controls in DMSO (e.g., 10 mM).

    • Prepare a working solution of the test compounds and controls by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

    • Prepare a 10 mM NADPH solution in buffer.

    • Thaw pooled human liver microsomes on ice and dilute to 0.5 mg/mL in buffer.[5]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.[3]

    • Initiate the reaction by adding the NADPH solution. For negative controls, add buffer instead of NADPH.[7]

    • Incubate at 37°C with shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[6][7]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).

Plated Hepatocyte Stability Assay Protocol
  • Cell Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[11]

    • Plate the hepatocytes in collagen-coated 24- or 96-well plates at a desired cell density.

    • Incubate the plates at 37°C in a humidified CO2 incubator for 4-6 hours to allow the cells to form a monolayer.[12]

    • Gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.

  • Incubation:

    • Prepare working solutions of the test compound and controls in the incubation medium at the final desired concentration (e.g., 1 µM).

    • Remove the medium from the cells and add the compound-containing medium.

    • Incubate the plates at 37°C in a humidified CO2 incubator.

  • Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the incubation medium.[12]

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the collected aliquot to ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal stability assay protocol (centrifugation and analysis by LC-MS/MS).[10]

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, adjusting for the cell density instead of protein concentration.

References

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. National Institutes of Health.

  • Indazoles in Drug Discovery. PharmaBlock.

  • Metabolic Stability Assays. Merck Millipore.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.

  • LC-MS/MS Analysis of Bile Acids in In Vitro Samples. PubMed.

  • Hepatocyte Stability. Cyprotex.

  • Examples of compounds most similar to the 2H‐indazole and... ResearchGate.

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.

  • Reaction Phenotyping Assay. Cyprotex.

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information.

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. BD Biosciences.

  • Microsomal Stability. Cyprotex.

  • In Vitro CYP Reaction Phenotyping Assay Services. BioIVT.

  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. National Institutes of Health.

  • Metabolic profiling by integrated analysis with LC-MS and MSI. Journal of Clinical and Experimental Medicine.

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI.

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

  • Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review.

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.

  • Hepatocyte Stability Assay. Domainex.

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.

  • Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. MDPI.

  • CYP and UGT Reaction Phenotyping Assay. Creative Bioarray.

  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.

  • ADME Microsomal Stability Assay. BioDuro.

  • Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-chloro-1H-indazole-7-carboxylate

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-chloro-1H-indazole-7-carboxylate. As direct safety data for this specific compound is not extensively av...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-chloro-1H-indazole-7-carboxylate. As direct safety data for this specific compound is not extensively available, the following recommendations are synthesized from the hazard profiles of structurally analogous indazole derivatives. This procedural guide is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Substituted indazoles, as a class, often present a range of health hazards. Based on data from similar compounds, Methyl 3-chloro-1H-indazole-7-carboxylate should be handled as a substance that is, at a minimum:

  • Harmful if swallowed[1][2].

  • Causes skin irritation[1][3].

  • Causes serious eye irritation[1][3][4].

  • May cause respiratory irritation[1][3][4].

A thorough risk assessment is mandatory before beginning any work. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The causality behind these hazards lies in the reactive nature of the chloro- and carboxylate-functionalized indazole ring system, which can interact with biological macromolecules.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesSpecification: Nitrile or neoprene gloves.[5] Rationale: These materials provide adequate protection against a wide range of chemicals. Leather or cotton gloves are unacceptable as they can absorb the chemical, leading to prolonged skin exposure[6]. Gloves should be inspected for any signs of degradation or punctures before each use.
Eyes Safety GogglesSpecification: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards[7]. Rationale: Standard safety glasses with side shields offer minimal protection against dust and splashes. Goggles provide a complete seal around the eyes, which is essential as this compound is a serious eye irritant[1][4].
Face Face ShieldSpecification: Full-face shield. Rationale: To be used in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing[5]. This provides an additional layer of protection for the entire face.
Body Laboratory CoatSpecification: A fully buttoned, long-sleeved laboratory coat. Rationale: Protects the skin and personal clothing from accidental spills and contamination[5].
Respiratory NIOSH-approved RespiratorSpecification: An N95 dust mask or a half-mask respirator with P100 cartridges. Rationale: Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely[5]. This is critical to prevent respiratory tract irritation[3][4].

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Pre-Handling & Preparation
  • Engineering Controls: All handling of solid Methyl 3-chloro-1H-indazole-7-carboxylate must be conducted within a certified chemical fume hood to control airborne dust[1]. Ensure the fume hood has a recent certification and is functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed[4].

  • PPE Inspection: Before entering the lab, don all required PPE as specified in the table above. Carefully inspect gloves for tears or pinholes by filling them with water[6].

  • Material Staging: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

Handling the Compound
  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Use a micro-spatula to minimize the generation of airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the receiving flask first. Then, carefully add the weighed solid to the solvent. This prevents the powder from puffing up.

  • Capping: Immediately cap any containers holding the chemical.

Post-Handling Decontamination
  • Surface Cleaning: Wipe down all surfaces within the fume hood, as well as any external surfaces that may have been inadvertently contaminated, with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection. Wash hands thoroughly with soap and water after removing all PPE[1][3].

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Inspect & Don Required PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 Proceed to Handling handle2 Transfer to Solvent handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Safe handling workflow for Methyl 3-chloro-1H-indazole-7-carboxylate.

Disposal Plan

Improper disposal is a common source of environmental contamination and regulatory non-compliance.

  • Chemical Waste: All excess solid material and solutions containing Methyl 3-chloro-1H-indazole-7-carboxylate must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of in the same hazardous waste container[4]. Do not discard them in the regular trash.

  • Disposal Vendor: The sealed waste container must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[4][8].

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][4]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][4]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[3][4]. If the person feels unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward[3]. Seek immediate medical attention.

References

  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • Acros Organics. (2025, December 21). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methoxycarboxamido)benzimidazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-7-methyl-1H-indazole.
  • Fisher Scientific. (2025, December 18).
  • BB Fabrication. (n.d.). Safety Data Sheet: Formule Y Kitchen and Bathrooms Monolayer Ceiling Paint Ecolabel.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • F.M. Fishel. (2019, January 3). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • The Ohio State University Extension. (2019, July 23). Pesticide Protective Equipment.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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